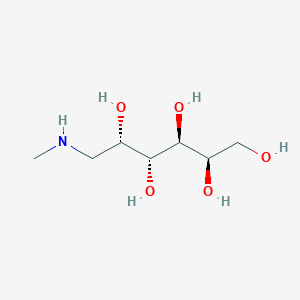

1-Deoxy-1-(methylamino)-D-galactitol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(methylamino)-D-galactitol typically involves the reaction of D-galactose with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The process can be summarized as follows:

Reactants: D-galactose and methylamine.

Conditions: Aqueous medium, controlled temperature.

Purification: Crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reactants and conditions but with optimized parameters to ensure high yield and purity. The process is designed to be scalable and cost-effective, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Deoxy-1-(methylamino)-D-galactitol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The methylamino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound is utilized in the synthesis of complex organic molecules, particularly those involving carbohydrate structures. Its unique functional groups allow for various chemical transformations.

- Reactivity : It can undergo oxidation to form ketones or aldehydes, reduction to alcohol derivatives, and substitution reactions with nucleophiles.

Biology

- Probe in Carbohydrate Metabolism : 1-Deoxy-1-(methylamino)-D-galactitol is used to study enzyme interactions within carbohydrate metabolic pathways. It helps elucidate the mechanisms by which carbohydrates are processed in biological systems.

- Antiparasitic Activity : Research has indicated that this compound exhibits antiparasitic effects, particularly against protozoan infections such as leishmaniasis. It acts by inhibiting specific enzymes crucial for parasite survival.

Medicine

- Diagnostic Agents : The compound is employed in formulating radiopaque media used in medical imaging techniques. Its properties facilitate enhanced visibility of internal structures during imaging procedures.

- Therapeutic Applications : Ongoing studies are exploring its potential as an antiprotozoal drug, focusing on its efficacy against various parasitic infections.

Industry

- Production of Radiopaque Media : In industrial applications, this compound is used in producing materials that enhance imaging contrast in medical diagnostics.

Case Study 1: Antiparasitic Effects

In a study investigating the antiparasitic effects of sugar derivatives, this compound demonstrated significant activity against Leishmania species. The study highlighted its mechanism of action involving enzyme inhibition critical for the parasite's metabolism .

Case Study 2: Carbohydrate Metabolism

Another research project utilized this compound to probe enzyme interactions within carbohydrate metabolism pathways. The findings revealed that it effectively binds to active sites of key enzymes, thereby influencing metabolic rates and pathways .

Wirkmechanismus

The mechanism of action of 1-Deoxy-1-(methylamino)-D-galactitol involves its interaction with specific molecular targets and pathways. In medical applications, it acts by inhibiting the growth of protozoa, thereby treating infections like leishmaniasis. The compound’s molecular targets include enzymes involved in carbohydrate metabolism, which it inhibits by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but derived from D-glucose.

N-Methyl-D-glucamine: Another derivative of D-glucose with similar applications.

1-Deoxy-1-(methylamino)-D-mannitol: Derived from D-mannose with comparable properties.

Uniqueness: 1-Deoxy-1-(methylamino)-D-galactitol is unique due to its specific derivation from D-galactose, which imparts distinct chemical and biological properties. Its applications in diagnostic imaging and as an antiprotozoal agent highlight its versatility and importance in various fields .

Biologische Aktivität

1-Deoxy-1-(methylamino)-D-galactitol, with the CAS number 7115-46-0, is a derivative of D-galactose characterized by the substitution of a hydroxyl group with a methylamino group. This modification imparts unique biological activities that are of significant interest in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 195.21 g/mol

- Canonical SMILES: C(C(C(C(C(C(CO)N)O)O)O)O)O

This compound's structure allows it to interact with various biological molecules, influencing its biological activity.

This compound acts primarily through interactions with enzymes and metabolic pathways involved in carbohydrate metabolism. Its biological activity can be attributed to its ability to mimic natural substrates, thus influencing enzyme kinetics and metabolic processes.

Key Biological Interactions:

- Enzyme Inhibition: The compound has been shown to inhibit specific glycosidases, which are enzymes that break down carbohydrates. This inhibition can lead to altered carbohydrate metabolism and has potential therapeutic applications in metabolic disorders.

- Cellular Uptake: Due to its structural similarity to naturally occurring sugars, it is efficiently taken up by cells, facilitating its role as a metabolic probe.

Applications in Research and Medicine

This compound has diverse applications in scientific research and medicine:

- Carbohydrate Metabolism Studies: It serves as a probe for studying carbohydrate metabolism pathways and enzyme interactions.

- Antiprotozoal Activity: Research indicates that it may possess antiprotozoal properties, making it a candidate for developing treatments against protozoan infections.

- Diagnostic Applications: Its utility in formulating diagnostic agents for imaging techniques highlights its importance in clinical settings.

Case Studies

Case Study 1: Antiparasitic Effects

In a study investigating the antiparasitic effects of various sugar derivatives, this compound demonstrated significant activity against Leishmania species. The compound inhibited the growth of the parasites in vitro, suggesting potential for therapeutic development against leishmaniasis.

Case Study 2: Enzyme Interaction

A study explored the interaction of this compound with human galactose-1-phosphate uridyltransferase (GALT). The results indicated that the compound could serve as an effective substrate analog, providing insights into GALT's role in galactose metabolism and potential therapeutic strategies for galactosemia.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 1-Deoxy-1-(methylamino)-D-glucitol | High | Glycosidase inhibition |

| N-Methyl-D-glucamine | Moderate | Antimicrobial properties |

| 1-Deoxy-1-(methylamino)-D-mannitol | High | Antiparasitic effects |

This table illustrates how this compound compares to structurally similar compounds in terms of biological activity.

Safety and Toxicological Profile

While specific toxicological data on this compound is limited, preliminary studies suggest that it exhibits low toxicity in vitro. Further investigations are warranted to establish its safety profile comprehensively.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-WNJXEPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503903 | |

| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-46-0 | |

| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.